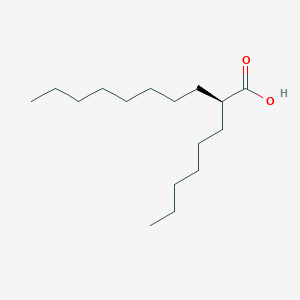

(S)-2-Hexyldecanoic acid

Cat. No. B8254302

M. Wt: 256.42 g/mol

InChI Key: JMOLZNNXZPAGBH-HNNXBMFYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08353972B2

Procedure details

The synthetic fuel was prepared by using a 1000 ml glass reactor, provided with thermostat, mechanical stirring, sampling outlet, and condensation system. Octanol-1 (300 g) was charged to the reactor and ZnO (2 g), KOH (6 g), CaO (5 g) and Cu Bronze (1.5 g) were added. The above reaction mixture was heated at 200° C. for 8 hours to complete the reaction. The reaction mixture was filtered and purified by distillation to get 2-hexyl-1-decanol (250 g). 2-Hexyl-1-decanol (250 g) was reacted with Jones reagent (200 ml) in acetone (200 ml) to get 2-hexyl-1-decanoic acid. 2-Hexyl-1-decanoic acid produced (200 g) was again charged to the above reactor and subsequently, methanol (200 g) and sulfuric acid (6.0 g) were added slowly to the reactor with stirring. The reaction mixture was refluxed till completion of the reaction. The reaction mixture was passed through basic alumina to get rid of residual catalyst. The catalyst free mixture was fractionated to separate un-reacted methanol and synthetic diesel. Prepared synthetic fuel was evaluated for fuel properties and results were tabulated.

Name

Jones reagent

Quantity

200 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:8][OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].CC(C)=[O:20].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH2:1]([CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:8]([OH:20])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)C(CO)CCCCCCCC

|

|

Name

|

Jones reagent

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)C(C(=O)O)CCCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08353972B2

Procedure details

The synthetic fuel was prepared by using a 1000 ml glass reactor, provided with thermostat, mechanical stirring, sampling outlet, and condensation system. Octanol-1 (300 g) was charged to the reactor and ZnO (2 g), KOH (6 g), CaO (5 g) and Cu Bronze (1.5 g) were added. The above reaction mixture was heated at 200° C. for 8 hours to complete the reaction. The reaction mixture was filtered and purified by distillation to get 2-hexyl-1-decanol (250 g). 2-Hexyl-1-decanol (250 g) was reacted with Jones reagent (200 ml) in acetone (200 ml) to get 2-hexyl-1-decanoic acid. 2-Hexyl-1-decanoic acid produced (200 g) was again charged to the above reactor and subsequently, methanol (200 g) and sulfuric acid (6.0 g) were added slowly to the reactor with stirring. The reaction mixture was refluxed till completion of the reaction. The reaction mixture was passed through basic alumina to get rid of residual catalyst. The catalyst free mixture was fractionated to separate un-reacted methanol and synthetic diesel. Prepared synthetic fuel was evaluated for fuel properties and results were tabulated.

Name

Jones reagent

Quantity

200 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:8][OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].CC(C)=[O:20].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH2:1]([CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:8]([OH:20])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)C(CO)CCCCCCCC

|

|

Name

|

Jones reagent

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)C(C(=O)O)CCCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |